

AZD1940: A Comparative Analysis of Preclinical Promise and Clinical Discontinuation

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Compound of Interest		
Compound Name:	AZD1940	
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AZD1940, a peripherally selective cannabinoid receptor agonist, emerged from preclinical studies with a promising profile for the treatment of neuropathic and inflammatory pain. However, its journey through clinical trials was halted due to a lack of efficacy and the emergence of unforeseen side effects. This guide provides an objective comparison of the preclinical and clinical outcomes of **AZD1940**, supported by experimental data, to offer valuable insights for the scientific community.

At a Glance: Preclinical Success vs. Clinical Failure



Feature	Preclinical Findings	Clinical Findings
Analgesic Efficacy	Effective: Demonstrated robust analgesia in rodent models of inflammatory and neuropathic pain.[1][2][3]	Ineffective: Failed to show significant pain relief in acute dental pain and capsaicininduced pain models in humans.[1][2][4][5]
Central Nervous System (CNS) Effects	Minimal: Low brain uptake suggested a favorable safety profile with limited CNS side effects.[1][3][6]	Present: Unexpected and dose-dependent CNS effects were observed, including dizziness, sedation, and a feeling of being "high".[1][2][4]
Mechanism of Action	Peripherally acting CB1 and CB2 receptor agonist.[3]	The peripheral mechanism was insufficient to produce analgesia in humans, and central off-target effects became apparent.
Development Status	Promising candidate for pain treatment.	Discontinued from further development.

Quantitative Data Comparison

The following tables summarize the key quantitative data from preclinical and clinical studies of **AZD1940**.

Table 1: Preclinical Pharmacological Profile



Parameter	Value	Species	Reference
CB1 Receptor Binding Affinity (pKi)	7.93	Human	[3][6]
CB2 Receptor Binding Affinity (pKi)	9.06	Human	[3][6]
Receptor Activity	Full Agonist	Human, Rat, Mouse	[3]
Brain-Plasma Partition Coefficient	0.04	Rat	[6]

Table 2: Clinical Trial Efficacy Data (Post-Operative Dental Pain)

Treatment Group	N	Pain VAS AUC 0-8h (Mean ± SD)	p-value vs. Placebo	Reference
AZD1940 (800 μg)	61	Not Statistically Significant	> 0.05	[4]
Placebo	59	-	-	[4]
Naproxen (500 mg)	31	Statistically Significant Reduction	< 0.0001	[4]

Table 3: Common Adverse Events in a Phase II Clinical Trial

Adverse Event	Frequency in AZD1940 Group	Reference
Postural Dizziness	80%	[4]
Nausea	26%	[4]
Hypotension	21%	[4]
Headache	13%	[4]



Experimental Protocols Preclinical Neuropathic Pain Model (General Methodology)

Preclinical efficacy was often assessed in rodent models of neuropathic pain, such as the chronic constriction injury (CCI) or spinal nerve ligation (SNL) models.

- Induction of Neuropathy: Surgical ligation of the sciatic nerve or one of its branches was performed in anesthetized rats or mice.
- Drug Administration: AZD1940 was typically administered orally.
- Behavioral Testing: Mechanical allodynia (pain response to a non-painful stimulus) and thermal hyperalgesia (exaggerated response to heat or cold) were measured using von Frey filaments and radiant heat sources, respectively. A significant increase in the paw withdrawal threshold or latency compared to vehicle-treated animals indicated analgesic efficacy.

Clinical Trial for Post-Operative Dental Pain (NCT00659490)

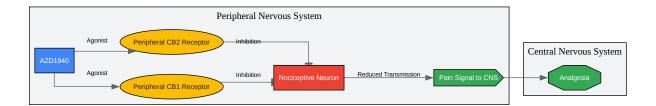
This study evaluated the analgesic efficacy of a single dose of **AZD1940** in a real-world acute pain setting.[4][7][8]

- Study Design: A randomized, double-blind, placebo-controlled study.[4]
- Participants: 151 patients undergoing surgical removal of an impacted lower third molar.[4]
- Intervention: Patients received a single oral dose of 800 μg AZD1940, 500 mg naproxen (active comparator), or placebo 1.5 hours before surgery.[4]
- Efficacy Assessment: Post-operative pain intensity was assessed using a 100-mm Visual Analogue Scale (VAS) at multiple time points over 8 hours. The primary endpoint was the time-weighted sum of the pain intensity scores from 0 to 8 hours (Pain VAS AUC0-8h).[8]
- Safety Assessment: Adverse events were monitored throughout the study. Subjective CNS
 effects were assessed using the Visual Analogue Mood Scale (VAMS).[2][7]

Visualizing the Disconnect: Pathways and Workflows

AZD1940's Intended Mechanism of Action

The following diagram illustrates the proposed signaling pathway for **AZD1940**'s analgesic effect based on preclinical data.



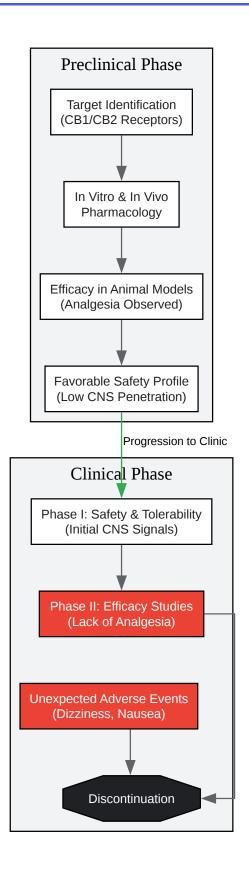
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Caption: Intended peripheral mechanism of AZD1940.

Preclinical to Clinical Translation Workflow

The disparity between preclinical and clinical outcomes highlights a common challenge in drug development. The following workflow illustrates the ideal versus the actual trajectory of **AZD1940**.





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Caption: AZD1940's drug development pathway.







In conclusion, the case of **AZD1940** serves as a critical reminder of the complexities of translating preclinical findings to clinical success. While the compound showed clear analgesic effects in animal models through peripheral cannabinoid receptor activation, it failed to replicate these effects in humans and instead produced centrally mediated side effects. This discrepancy underscores the importance of refining animal models to be more predictive of human responses and the need for careful dose-ranging studies to fully characterize the pharmacokinetic and pharmacodynamic profiles of new chemical entities in early clinical development.

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